molecular formula C21H14Br2N2O3 B12003615 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 359593-92-3

4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12003615
CAS No.: 359593-92-3
M. Wt: 502.2 g/mol
InChI Key: HNVGAPVOFQZZAQ-ZMOGYAJESA-N
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Description

4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate: is a chemical compound with the following properties:

    Linear Formula: CHBrNO

    CAS Number: 339248-95-2

    Molecular Weight: 502.165 g/mol

Preparation Methods

Industrial Production Methods:: Information on industrial-scale production methods is limited due to the compound’s rarity and uniqueness. it is likely synthesized through custom processes tailored to its specific application.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Substitution: Substitution reactions involving the bromine atoms are plausible.

    Other Transformations: Further studies are needed to explore its reactivity fully.

Common Reagents and Conditions::

    Brominating Agents: Used for introducing bromine atoms.

    Hydrazine Derivatives: Involved in hydrazone formation.

    Solvents: Organic solvents like dichloromethane or acetonitrile.

Major Products:: The major products depend on the specific reactions performed. Potential products include substituted derivatives, hydrazones, and other intermediates.

Scientific Research Applications

Chemistry::

    Building Block: Researchers may use it as a building block for designing novel compounds.

    Catalysis: Investigating its catalytic properties could be valuable.

Biology and Medicine::

    Bioactivity Studies: Assessing its effects on biological systems.

    Drug Development: Exploring its potential as a drug lead.

Industry::

    Materials Science: Investigating its properties for materials applications.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an open question. Further research is necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While direct comparisons are challenging due to its uniqueness, similar compounds include:

    4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate:

    4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate:

These related compounds share structural features but may exhibit distinct properties. Researchers often explore such analogs to understand structure-activity relationships.

Properties

CAS No.

359593-92-3

Molecular Formula

C21H14Br2N2O3

Molecular Weight

502.2 g/mol

IUPAC Name

[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C21H14Br2N2O3/c22-18-7-3-1-5-16(18)20(26)25-24-13-14-9-11-15(12-10-14)28-21(27)17-6-2-4-8-19(17)23/h1-13H,(H,25,26)/b24-13+

InChI Key

HNVGAPVOFQZZAQ-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br)Br

Origin of Product

United States

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